2-Aminopyrimidine-5-sulfonyl chloride
Overview
Description
2-Aminopyrimidine-5-sulfonyl chloride is an organic compound with the molecular formula C4H4ClN3O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-aminopyrimidine.
Sulfonylation: The introduction of the sulfonyl chloride group is achieved through sulfonylation reactions. This involves reacting 2-aminopyrimidine with chlorosulfonic acid (HSO3Cl) under controlled conditions.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the sulfonyl chloride derivative.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process where the reactants are combined in a reactor, and the reaction is allowed to proceed to completion.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include primary and secondary amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products:
Substituted Derivatives: The major products of substitution reactions are various substituted derivatives of 2-aminopyrimidine, depending on the nucleophile used.
Chemistry:
Synthesis of Heterocycles: this compound is used as a building block in the synthesis of various heterocyclic compounds.
Catalysis: It serves as a catalyst or catalyst precursor in certain organic reactions.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown antimicrobial properties and are being studied for their potential use as antibiotics.
Anticancer Research: Some derivatives are being explored for their anticancer activities due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
Target of Action
2-Aminopyrimidine-5-sulfonyl chloride is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidines can affect various biochemical pathways related to inflammation .
Result of Action
It is known that pyrimidines can exhibit potent anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2-Aminopyrimidine-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel derivatives that exhibit antitrypanosomal and antiplasmodial activities . These interactions are crucial for the development of new therapeutic agents against diseases such as sleeping sickness and malaria.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, some derivatives of this compound have shown cytotoxic properties against L-6 cells (rat skeletal myoblasts), indicating their potential use in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s derivatives have been shown to inhibit the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative organisms of sleeping sickness and malaria, respectively . These interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Long-term effects on cellular function have been observed, with some derivatives showing sustained antitrypanosomal and antiplasmodial activities over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that certain derivatives exhibit threshold effects, with higher doses leading to increased efficacy against target organisms. Toxic or adverse effects can occur at high doses, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target areas. These interactions are crucial for the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. These factors influence the compound’s efficacy and potential side effects .
Comparison with Similar Compounds
2-Aminopyrimidine: The parent compound without the sulfonyl chloride group.
2-Aminopyrimidine-5-sulfonic acid: A derivative where the sulfonyl chloride group is replaced by a sulfonic acid group.
Uniqueness:
Reactivity: The presence of the sulfonyl chloride group in 2-Aminopyrimidine-5-sulfonyl chloride makes it highly reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives.
Applications: Its unique reactivity and the ability to form stable derivatives make it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-aminopyrimidine-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2S/c5-11(9,10)3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGWBLDZXCMCJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579128 | |
Record name | 2-Aminopyrimidine-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289484-00-0 | |
Record name | 2-Aminopyrimidine-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminopyrimidine-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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